molecular formula C6H8N2S B1253495 Benzenesulfinamidine

Benzenesulfinamidine

Cat. No.: B1253495
M. Wt: 140.21 g/mol
InChI Key: ANLJRIKAGKTCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfinamidine is a sulfinamidine. It derives from a benzenesulfinic acid.

Scientific Research Applications

Bioactivity and Medicinal Applications

Benzenesulfinamidine and its derivatives exhibit a broad spectrum of potential applications in medicinal chemistry. Notably, benzenesulfonyl hydrazones, a class of compounds closely related to this compound, possess antibacterial, antifungal, anticancer, antidepressant properties, activity against Alzheimer's disease, insecticidal activity, and the ability to inhibit the activity of enzymes (Łukasz Popiołek, 2021).

Chemical Synthesis and Modifications

This compound derivatives are used in various chemical synthesis processes. For instance, the 4'-benzenesulfonyl derivative of 3'-deoxythymidine undergoes nucleophilic substitution with organoaluminum and organosilicon reagents, leading to the production of various 4'-substituted analogues (H. Shimada et al., 2010). Additionally, the Friedel-Crafts reaction of 1-benzenesulfonyl-2-bromomethylethyleneimine with benzene is a significant chemical process involving this compound derivatives (W. R. Koehler, 1962).

Environmental Analysis

This compound and related compounds like benzenesulfonamides are recognized for their presence and behavior in the environment. They are classified as emerging organic pollutants, with some considered ubiquitous water contaminants. Analytical methods for determining these compounds in environmental matrices have been developed (P. Herrero et al., 2014).

Potential Antitrypanosomal Agents

Some derivatives of this compound have been investigated for their potential as antitrypanosomal agents. Specifically, 1,4-bis(4-guanylphenylethyl)benzenes have shown activity against Trypanosoma rhodesiense in mice, highlighting their potential in this field (B. Das et al., 1982).

Stem Cell Mobilization

A novel method combining this compound derivatives with existing molecules for mobilizing stem cells from bone marrow to the bloodstream has been developed. This advancement could improve donor-patient treatments in regenerative medicine (S. Nilsson & B. Cao, 2016).

Enzyme Inhibition Studies

This compound derivatives have shown inhibitory activities on human paraoxonase-I (hPON1), an enzyme involved in various metabolic processes. This highlights their potential as enzyme inhibitors in medicinal research (M. Işık et al., 2019).

Cancer Research

Certain this compound derivatives have demonstrated significant inhibition of tumor-associated carbonic anhydrase XII, a potential target in anticancer therapy (M. Ceruso et al., 2015).

Synthetic Applications

This compound compounds have been used in the synthesis of a variety of chemical structures, illustrating their versatility in organic synthesis (O. Familoni, 2002).

Environmental Toxicity

Studies on the toxicity of sulfonated derivatives, including benzenesulfonamides, in municipal sewage treatment plants have been conducted. These studies provide insight into their environmental impact and potential risks (M. Alonso et al., 2005).

Antiproliferative Activity in Cancer Research

Novel derivatives of this compound have shown promising antiproliferative activity against various human cancer cell lines, suggesting their potential use in cancer therapy (Aneta Pogorzelska et al., 2017).

Pharmacological Studies

Quantitative studies on the hypoglycemic activities of benzenesulfinamidopyrimidines have been performed, demonstrating the pharmacological potential of these compounds (J. Seydel et al., 1975).

Properties

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

IUPAC Name

(aminosulfinimidoyl)benzene

InChI

InChI=1S/C6H8N2S/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H3,7,8)

InChI Key

ANLJRIKAGKTCET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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